Sapacitabine
Vue d'ensemble
Description
Sapacitabine est un médicament chimiothérapeutique développé par la société américaine de biotechnologie Cyclacel. Il s'agit d'un promédicament analogue nucléosidique disponible par voie orale de la 2′-C-cyano-2′-désoxy-1-β-D-arabino-pentofuranosyl-cytosine. Ce composé est actuellement en cours d'essais cliniques pour son efficacité contre divers types de leucémies et autres cancers .
Applications De Recherche Scientifique
Sapacitabine has several scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside analogs and their chemical properties.
Biology: Investigated for its effects on DNA synthesis and cell cycle progression.
Medicine: Undergoing clinical trials for the treatment of various cancers, including leukemia and solid tumors
Industry: Potential use in the development of new chemotherapeutic agents and combination therapies.
Mécanisme D'action
Target of Action
Sapacitabine is a chemotherapeutic drug that primarily targets DNA synthesis . The compound interferes with DNA synthesis by causing single-strand DNA breaks due to CNDAC being incorporated into DNA during replication or repair .
Mode of Action
This compound acts through a dual mechanism. It interferes with DNA synthesis by causing single-strand DNA breaks and also induces arrest of cell cycle progression mainly at G2/M-Phase . Both this compound and its major metabolite, CNDAC, have demonstrated potent anti-tumor activity in both blood and solid tumors in preclinical studies .
Biochemical Pathways
This compound is metabolized into CNDAC, which is then incorporated into DNA during replication or repair, causing single-strand breaks . These single-strand breaks can be repaired by the transcription-coupled nucleotide excision repair pathway, whereas lethal double-strand breaks are mainly repaired through homologous recombination .
Pharmacokinetics
It is known that cndac, the active metabolite of this compound, lasts longer in the bloodstream by being metabolized from sapacitibine than it would do so by being directly administered .
Result of Action
The result of this compound’s action is the induction of DNA damage and cell cycle arrest, leading to cell death . Both this compound and CNDAC have demonstrated potent anti-tumor activity in preclinical studies . In a liver metastatic mouse model, this compound was shown to be superior to gemcitabine or 5-FU, two widely used nucleoside analogs, in delaying the onset and growth of liver metastasis .
Action Environment
It is known that this compound is an orally administered drug, suggesting that factors such as gastrointestinal ph and the presence of food might influence its absorption and bioavailability .
Analyse Biochimique
Biochemical Properties
Sapacitabine interferes with DNA synthesis by causing single-strand DNA breaks due to CNDAC being incorporated into DNA during replication or repair . This interaction with DNA and the enzymes involved in DNA replication and repair is a key aspect of its biochemical activity .
Cellular Effects
This compound has demonstrated potent anti-tumor activity in both blood and solid tumors in preclinical studies . It induces arrest of the cell division cycle at the G2 phase . The compound’s influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound acts through a dual mechanism. It interferes with DNA synthesis by causing single-strand DNA breaks and also induces arrest of cell cycle progression mainly at G2/M-Phase . Both this compound and CNDAC, its major metabolite, have demonstrated potent anti-tumor activity in preclinical studies .
Temporal Effects in Laboratory Settings
In a liver metastatic mouse model, this compound was shown to be superior to gemcitabine or 5-FU, two widely used nucleoside analogs, in delaying the onset and growth of liver metastasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is metabolized from CNDAC, which lasts longer in the bloodstream than if it were directly administered .
Transport and Distribution
This compound is an orally available prodrug, suggesting that it is absorbed in the gastrointestinal tract and distributed throughout the body via the bloodstream
Subcellular Localization
As a nucleoside analog, it is likely that this compound interacts with DNA in the nucleus of the cell .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Sapacitabine est synthétisé en incorporant un groupe N4-palmitoyle supplémentaire pour protéger le groupe amino. La voie de synthèse implique la réaction de la 2′-C-cyano-2′-désoxy-1-β-D-arabino-pentofuranosyl-cytosine avec le chlorure de palmitoyle dans des conditions spécifiques pour obtenir le produit final .
Méthodes de production industrielle
La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles de la synthèse en laboratoire. Le processus est optimisé pour un rendement et une pureté plus élevés, garantissant que le composé répond aux normes requises pour une utilisation clinique .
Analyse Des Réactions Chimiques
Types de réactions
Sapacitabine subit plusieurs types de réactions chimiques, notamment :
Phosphorylation : Une fois à l'intérieur des cellules, le métabolite actif est phosphorylé par la désoxycytidine kinase en sa forme triphosphate.
Réactifs et conditions courants
Hydrolyse : Hydrolyse enzymatique à l'aide d'amidases.
Phosphorylation : Phosphorylation enzymatique par la désoxycytidine kinase.
Principaux produits formés
2′-C-cyano-2′-désoxy-1-β-D-arabino-pentofuranosyl-cytosine : Le métabolite actif formé après hydrolyse.
Forme triphosphate : Le métabolite actif phosphorylé à l'intérieur des cellules.
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les analogues nucléosidiques et leurs propriétés chimiques.
Biologie : Étudié pour ses effets sur la synthèse de l'ADN et la progression du cycle cellulaire.
Médecine : En cours d'essais cliniques pour le traitement de divers cancers, notamment les leucémies et les tumeurs solides
Industrie : Utilisation potentielle dans le développement de nouveaux agents chimiothérapeutiques et de thérapies combinées.
Mécanisme d'action
This compound agit par un double mécanisme :
Interférence avec la synthèse de l'ADN : Le composé provoque des ruptures de l'ADN monobrin en étant incorporé dans l'ADN pendant la réplication ou la réparation.
Arrêt du cycle cellulaire : Il induit un arrêt du cycle de division cellulaire en phase G2, empêchant les cellules de se diviser.
This compound et son principal métabolite ont démontré une activité antitumorale puissante dans des études précliniques .
Comparaison Avec Des Composés Similaires
Composés similaires
Gemcitabine : Un autre analogue nucléosidique utilisé en chimiothérapie.
5-Fluorouracile : Un agent chimiothérapeutique largement utilisé.
Cytarabine : Un analogue nucléosidique utilisé principalement dans le traitement de la leucémie.
Unicité de Sapacitabine
This compound est unique en raison de son double mécanisme d'action et de sa possibilité d'être administré par voie orale. Il a montré une efficacité supérieure dans des études précliniques par rapport à d'autres analogues nucléosidiques comme la gemcitabine et le 5-fluorouracile .
Propriétés
IUPAC Name |
N-[1-[(2R,3S,4S,5R)-3-cyano-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]hexadecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N4O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23(32)28-22-16-17-30(26(34)29-22)25-20(18-27)24(33)21(19-31)35-25/h16-17,20-21,24-25,31,33H,2-15,19H2,1H3,(H,28,29,32,34)/t20-,21+,24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGFKUUHOPIEMA-PEARBKPGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164887 | |
Record name | Sapacitabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Sapacitabine appears to act through a dual mechanism. It interferes with DNA synthesis by causing single-strand DNA breaks and also induces arrest of cell cycle progression mainly at G2/M-Phase. Both sapacitabine and CNDAC, its major metabolite or a substance into which the drugs converts after ingestion by patients, have demonstrated potent anti-tumor activity in preclinical studies. | |
Record name | Sapacitabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06365 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
151823-14-2 | |
Record name | Sapacitabine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151823-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sapacitabine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151823142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sapacitabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06365 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sapacitabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SAPACITABINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W335P73C3L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.